BenchChemオンラインストアへようこそ!

Z1078601926

allosteric modulation hDAT dopamine transporter

Z1078601926 (CAS 1493256-85-1) is an allosteric inhibitor of the human dopamine transporter (hDAT), discovered through a systematic virtual screening campaign of ~440,000 compounds from seven Enamine chemical libraries. It is a small molecule with molecular formula C14H19FN2O and molecular weight 250.31 g/mol.

Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
Cat. No. B7568919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ1078601926
Molecular FormulaC14H19FN2O
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)N(C)C(=O)C2CCNC2
InChIInChI=1S/C14H19FN2O/c1-10(12-5-3-4-6-13(12)15)17(2)14(18)11-7-8-16-9-11/h3-6,10-11,16H,7-9H2,1-2H3
InChIKeyVHKZXMHHYTZFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z1078601926: The Procurement Case for the Most Potent Allosteric hDAT Inhibitor from a >440K Virtual Screen


Z1078601926 (CAS 1493256-85-1) is an allosteric inhibitor of the human dopamine transporter (hDAT), discovered through a systematic virtual screening campaign of ~440,000 compounds from seven Enamine chemical libraries [1]. It is a small molecule with molecular formula C14H19FN2O and molecular weight 250.31 g/mol . In a fluorescence-based neurotransmitter uptake assay, Z1078601926 allosterically inhibits hDAT with an IC50 of 0.527 μM (95% CI: 0.284–0.988 μM) when the orthosteric ligand nomifensine is present [1].

Why Z1078601926 Cannot Be Substituted with Standard DAT Inhibitors or Weaker Allosteric Analogs


Substitution of Z1078601926 with orthosteric DAT inhibitors (e.g., nomifensine, GBR 12909) or with alternative allosteric hDAT inhibitors (e.g., DAM-001) fails for two critical reasons. First, orthosteric inhibitors act at the dopamine-binding site and typically exhibit off-target activity across monoamine transporters (NET, SERT), whereas Z1078601926 binds to a computationally identified allosteric site on the inward-open hDAT conformation [1]. Second, the only known alternative allosteric hDAT inhibitor with published quantitative data, DAM-001 (Z236004662), shows an IC50 of 1.026 μM under identical assay conditions—approximately 2-fold weaker than Z1078601926 [2]. Generic substitution therefore risks losing both mechanism-specific pharmacology and ~50% of inhibitory potency.

Quantitative Procurement Evidence: Z1078601926 Versus Allosteric and Orthosteric Comparators


Allosteric hDAT Inhibition Potency: Z1078601926 vs. DAM-001

Z1078601926 demonstrates superior allosteric inhibitory potency against hDAT compared to the only other characterized allosteric hDAT inhibitor, DAM-001 (Z236004662). Under equivalent assay conditions—presence of the orthosteric ligand nomifensine—Z1078601926 achieved an IC50 of 0.527 μM [1], whereas DAM-001 exhibited an IC50 of 1.026 μM [2].

allosteric modulation hDAT dopamine transporter

Mechanism-Based Differentiation: Allosteric vs. Orthosteric hDAT Inhibition

Z1078601926 binds to a computationally identified allosteric site on the inward-open (IO) conformation of hDAT, distinct from the orthosteric dopamine-binding site targeted by nomifensine and other classical DAT inhibitors [1]. Orthosteric inhibitors typically exhibit cross-reactivity with NET and SERT; for example, nomifensine inhibits NE and 5-HT uptake with IC50 values of 48 nM and 830 nM, respectively [2]. While direct selectivity data for Z1078601926 are not published, its binding to a structurally distinct allosteric site provides a mechanistic rationale for potentially reduced off-target liability.

allosteric site orthosteric inhibition mechanism of action

Synergistic Allosteric Inhibition with Orthosteric Ligand Nomifensine

Z1078601926 exhibits functional synergy with the orthosteric DAT inhibitor nomifensine. The IC50 of Z1078601926 was determined in the presence of nomifensine, and Gaussian-accelerated molecular dynamics (GaMD) simulations with postbinding free energy analysis revealed that the allosteric binding of Z1078601926 stabilizes a conformational state of hDAT that enhances the inhibitory effect of nomifensine [1]. In contrast, the alternative allosteric inhibitor DAM-001 shows an IC50 of 24.70 μM in the absence of nomifensine but improves to 1.026 μM when nomifensine is present, representing a 24-fold enhancement [2].

synergy allosteric-orthosteric interaction combination pharmacology

DMSO Solubility Enables High-Concentration Stock Preparation

Z1078601926 exhibits high solubility in DMSO at 200 mg/mL (799.01 mM) [1], a critical parameter for preparing concentrated stock solutions in cellular and biochemical assays. Comparable solubility data for DAM-001 are not publicly reported, and the orthosteric comparator GBR 12909 is typically soluble in DMSO at 100 mM or less .

solubility in vitro assay DMSO

High-Value Application Scenarios for Z1078601926 in Dopamine Transporter Research


Allosteric Mechanism-of-Action Studies in hDAT Pharmacology

Z1078601926 is the most potent allosteric hDAT inhibitor currently available for studying non-orthosteric modulation of dopamine transport [1]. Its binding to an allosteric site on the inward-open hDAT conformation enables investigations of conformational dynamics and allosteric regulation without direct competition at the dopamine-binding site.

Synergistic Combination Assays with Orthosteric DAT Ligands

The demonstrated synergy between Z1078601926 and nomifensine, supported by GaMD simulations and binding free energy analysis [1], makes this compound ideal for dual-ligand occupancy studies exploring the functional consequences of simultaneous allosteric and orthosteric hDAT inhibition.

High-Throughput Screening Campaigns Requiring High Solubility

With DMSO solubility of 200 mg/mL (799.01 mM) [2], Z1078601926 is well-suited for automated liquid handling and high-throughput screening platforms where concentrated stock solutions minimize solvent artifacts and enable testing across broad concentration ranges.

Comparative Benchmarking of Novel hDAT Allosteric Modulators

As the most thoroughly characterized allosteric hDAT inhibitor from a >440,000-compound virtual screen [1], Z1078601926 serves as the appropriate reference standard for benchmarking newly discovered allosteric hDAT ligands in potency, synergy, and binding mode studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z1078601926

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.